

Bazinaprine Hydrochloride: A Review of Available Physicochemical Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazinaprine, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor, has been investigated for its potential as an antidepressant. The hydrochloride salt of this compound is often utilized in pharmaceutical development to improve properties such as solubility and stability. This technical guide synthesizes the currently available public information on the physicochemical properties of **Bazinaprine** and its hydrochloride salt. It is important to note that detailed experimental data and protocols for **Bazinaprine** hydrochloride are not extensively available in the public domain. This document presents the known information and provides generalized experimental frameworks for the characterization of similar compounds.

Chemical Identity



Property	Value	Source
IUPAC Name	3-(2-morpholin-4- ylethylamino)-6- phenylpyridazine-4-carbonitrile hydrochloride	N/A
Molecular Formula	C17H19N5O · HCl	N/A
Molecular Weight	345.83 g/mol	N/A
CAS Number	94011-82-2 (for free base)	N/A
Canonical SMILES	C1COCCN1CCNC2=NN=C(C =C2C#N)C3=CC=CC=C3.Cl	N/A

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **Bazinaprine** hydrochloride are scarce in publicly accessible literature. The following table summarizes the available information for the free base and provides a template for the type of data required for a comprehensive profile of the hydrochloride salt.



Property	Bazinaprine (Free Base)	Bazinaprine Hydrochloride	Experimental Protocol
Melting Point (°C)	Not available	Not available	A standard capillary melting point apparatus (e.g., Büchi M-560) would be used. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded.
Solubility	22.5 mg/mL in DMSO	Not available	Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV.
рКа	Not available	Not available	Potentiometric Titration: A solution of



			the compound is titrated with a standardized acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used if the compound has a chromophore that changes with ionization state.
LogP (Octanol/Water)	Not available	Not available	Shake-Flask Method: A solution of the compound is prepared in a mixture of noctanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Stability	Not available	Not available	Forced Degradation Studies: The compound is subjected to stress



conditions (e.g., acid, base, oxidation, heat, light) according to ICH guidelines. The degradation products are identified and quantified using a stability-indicating HPLC method to determine the degradation pathways and kinetics.

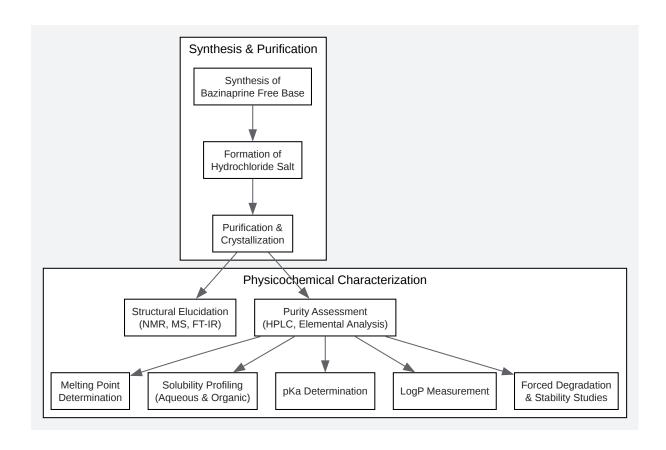
Chemical Structure

Caption: Chemical structure of **Bazinaprine** hydrochloride.

Experimental Workflow: Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a hydrochloride salt like **Bazinaprine** hydrochloride.





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Caption: General workflow for physicochemical characterization.

Signaling Pathway

Bazinaprine is known to be a monoamine oxidase-A (MAO-A) inhibitor. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, **Bazinaprine** increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects. A detailed signaling cascade beyond this general mechanism has not been elucidated for **Bazinaprine** in the available literature.





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Caption: Mechanism of action of **Bazinaprine** as a MAO-A inhibitor.

Conclusion

While **Bazinaprine** has been identified as a monoamine oxidase-A inhibitor with antidepressant potential, a comprehensive public profile of the physicochemical properties of its hydrochloride salt is lacking. The information provided in this guide is based on the limited available data for the free base and general knowledge of pharmaceutical salt characterization. Further experimental studies are required to fully elucidate the physicochemical profile of **Bazinaprine** hydrochloride, which is crucial for its potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to perform the described experimental protocols to generate the necessary data for a complete assessment.

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